molecular formula C15H22N2O2 B8368342 4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester

4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester

Cat. No. B8368342
M. Wt: 262.35 g/mol
InChI Key: HXWOPDVINWBUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642239B2

Procedure details

Tris-(dibenzylidene-acetone)-dipalladium (0.05 mmol), (2′-dicyclohexylphosphanyl-biphenyl-2-yl)-dimethyl-amine (0.1 mmol) and potassium carbonate (4.6 mmol) are suspended in 1,2-dimethoxyethane (10 ml) in an oxygen-free atmosphere (N2). 4-Bromo-benzoic acid methyl ester (3.3 mmol) and 1-isopropyl-piperazine (3.9 mmol) are added and the stirred mixture is heated under reflux for 28 hours. After cooling the solvent is evaporated and water is added to the residue, which is then extracted three times with ethyl acetate. The combined extract is dried over sodium sulfate and evaporated. The residue is purified by flash chromatography on silica gel with (CH2Cl2/MeOH=95:5) as mobile phase. The product containing fractions are combined and evaporated. The residue is suspended in diethylether/pentane and the solid filtered of and dried (vacuum). A pale-brown powder with Rf=0.23 (CH2Cl2/MeOH=95:5) is obtained.
[Compound]
Name
Tris-(dibenzylidene-acetone) dipalladium
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
Quantity
4.6 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.3 mmol
Type
reactant
Reaction Step Six
Quantity
3.9 mmol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1.C(=O)([O-])[O-].[K+].[K+].O=O.N#N.[CH3:39][O:40][C:41](=[O:49])[C:42]1[CH:47]=[CH:46][C:45](Br)=[CH:44][CH:43]=1.[CH:50]([N:53]1[CH2:58][CH2:57][NH:56][CH2:55][CH2:54]1)([CH3:52])[CH3:51]>COCCOC>[CH3:39][O:40][C:41](=[O:49])[C:42]1[CH:47]=[CH:46][C:45]([N:56]2[CH2:57][CH2:58][N:53]([CH:50]([CH3:52])[CH3:51])[CH2:54][CH2:55]2)=[CH:44][CH:43]=1 |f:1.2.3|

Inputs

Step One
Name
Tris-(dibenzylidene-acetone) dipalladium
Quantity
0.05 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
Step Three
Name
Quantity
4.6 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Six
Name
Quantity
3.3 mmol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)Br)=O
Name
Quantity
3.9 mmol
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 28 hours
Duration
28 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated
ADDITION
Type
ADDITION
Details
water is added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
is then extracted three times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel with (CH2Cl2/MeOH=95:5) as mobile phase
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
the solid filtered of and
CUSTOM
Type
CUSTOM
Details
dried (vacuum)
CUSTOM
Type
CUSTOM
Details
A pale-brown powder with Rf=0.23 (CH2Cl2/MeOH=95:5) is obtained

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=C(C=C1)N1CCN(CC1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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